Delphinidin 3-galactoside

描述

飞燕草素-3-O-半乳糖苷 (氯化物) 是一种花青素,属于一种存在于植物中的水溶性色素。它赋予各种水果和蔬菜,如浆果、茄子和玫瑰茄,紫色。这种化合物是飞燕草素的糖苷形式,其中糖部分是半乳糖。 飞燕草素-3-O-半乳糖苷 (氯化物) 以其抗氧化和抗菌特性而闻名 .

准备方法

合成路线和反应条件: 飞燕草素-3-O-半乳糖苷 (氯化物) 可以通过对香豆酸和丙二酸的生物合成进行合成。 该过程涉及飞燕草素的形成,然后糖基化形成飞燕草素-3-O-半乳糖苷 .

工业生产方法: 飞燕草素-3-O-半乳糖苷 (氯化物) 的工业生产通常涉及从天然来源(例如小麦粉)中提取。 提取过程包括溶剂提取、纯化和结晶以获得纯化合物 .

化学反应分析

反应类型: 飞燕草素-3-O-半乳糖苷 (氯化物) 经历各种化学反应,包括氧化、还原和取代。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 取代反应通常涉及亲核试剂,如氢氧根离子。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致醌的形成,而还原会产生相应的醇 .

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure : D3G is a water-soluble flavonoid characterized by its glycosidic bond with galactose, which enhances its bioavailability compared to other anthocyanins.

Mechanism of Action :

- Cellular Signaling : D3G modulates several signaling pathways, notably the MAPK pathway and the NF-κB pathway, which are crucial for regulating inflammation and apoptosis in cancer cells .

- Antioxidant Activity : It exhibits potent antioxidant properties, scavenging free radicals and reducing oxidative stress .

- Anti-inflammatory Effects : D3G has been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects .

Cancer Research

D3G demonstrates promising anticancer properties through various mechanisms:

- Apoptosis Induction : In prostate cancer cells (LNCaP), D3G promotes p53-mediated apoptosis by decreasing histone deacetylase (HDAC) activity and enhancing p53 acetylation. This leads to reduced cell proliferation and tumor growth in vivo .

- Inhibition of Tumor Growth : Studies indicate that D3G significantly reduces tumor size in animal models without causing toxicity .

| Study Type | Cell Line | Treatment | Key Findings |

|---|---|---|---|

| In vitro | LNCaP | D3G (10-100 μM) | Induces apoptosis via p53 activation |

| In vivo | Mice | D3G (2 mg/animal) | Decreases tumor size, no toxicity observed |

Neuroprotective Effects

D3G's ability to cross the blood-brain barrier suggests potential applications in neuroprotection:

- Protection Against Oxidative Stress : D3G protects neuronal cells from oxidative damage induced by various stressors, potentially benefiting neurodegenerative diseases .

Cardiovascular Health

D3G exhibits cardioprotective effects by:

- Reducing Lipid Peroxidation : It helps lower oxidative stress markers in cardiovascular tissues, thereby protecting against heart disease .

Natural Colorant

D3G is utilized as a natural dye in the food industry due to its vibrant color and stability under various pH conditions. It provides a safer alternative to synthetic dyes.

Antioxidant in Food Preservation

As a natural antioxidant, D3G can enhance the shelf life of food products by preventing oxidative spoilage .

Case Study 1: Anticancer Effects in Prostate Cancer

A study demonstrated that D3G treatment led to significant reductions in tumor size and weight in mice models of prostate cancer. The treatment also resulted in decreased levels of NF-κB proteins associated with tumor growth .

Case Study 2: Neuroprotective Properties

Research indicated that D3G pre-treatment significantly reduced neuronal cell death caused by oxidative stress, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's .

Comparison with Related Compounds

| Compound | Bioavailability | Antioxidant Activity | Unique Features |

|---|---|---|---|

| Delphinidin 3-galactoside | High | Strong | Superior BBB penetration |

| Delphinidin 3-glucoside | Moderate | Moderate | Commonly found in berries |

| Delphinidin 3-rutinoside | Low | Moderate | Less studied |

作用机制

飞燕草素-3-O-半乳糖苷 (氯化物) 主要通过其抗氧化活性发挥作用。由于存在多个羟基,它清除活性氧 (ROS)。这种活性有助于保护细胞免受氧化损伤。 该化合物还与参与炎症和癌症的各种分子靶点和途径相互作用 .

类似化合物:

- 飞燕草素-3-O-葡萄糖苷

- 飞燕草素-3-O-芸香糖苷

- 飞燕草素-3-O-桑椹糖苷

- 飞燕草素-3-O-阿拉伯糖苷

比较: 飞燕草素-3-O-半乳糖苷 (氯化物) 因其独特的糖部分(半乳糖)而独一无二。这种结构差异会影响其生物利用度和生物活性。 例如,半乳糖的存在可能提高其溶解度和稳定性,与其他糖苷形式相比 .

相似化合物的比较

- Delphinidin-3-O-glucoside

- Delphinidin-3-O-rutinoside

- Delphinidin-3-O-sambubioside

- Delphinidin-3-O-arabinoside

Comparison: Delphinidin-3-O-galactoside (chloride) is unique due to its specific sugar moiety, galactose. This structural difference can influence its bioavailability and biological activity. For instance, the presence of galactose may enhance its solubility and stability compared to other glycosidic forms .

生物活性

Delphinidin 3-galactoside (Dp3Ga) is an anthocyanin, a type of flavonoid pigment found in various plants, particularly in fruits and flowers. This compound is noted for its vibrant color and has garnered attention for its potential health benefits due to its biological activities. This article explores the biological activity of Dp3Ga, focusing on its antioxidant, anti-inflammatory, antitumor, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

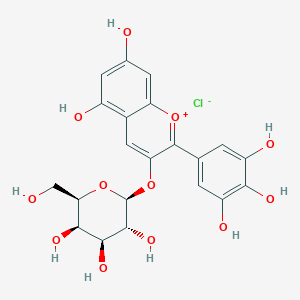

This compound is characterized by the presence of a galactose sugar moiety attached to the delphinidin backbone. Its chemical structure can be represented as follows:

The presence of hydroxyl groups in its structure contributes to its antioxidant properties, allowing it to donate hydrogen atoms and neutralize free radicals.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant capabilities of Dp3Ga. It acts primarily through three mechanisms: hydrogen atom donation, electron transfer to free radicals, and structural modification of reactive species.

- Study Findings : A study indicated that delphinidin derivatives, including Dp3Ga, showed significant free radical scavenging activity, which was attributed to their ability to donate hydrogen atoms effectively .

- Mechanism : The antioxidant activity is enhanced by the presence of multiple hydroxyl groups in the anthocyanin structure, which stabilize free radicals through resonance .

Anti-Inflammatory Effects

This compound has also been implicated in anti-inflammatory processes:

- TNF-α Signaling Inhibition : Research has shown that Dp3Ga can inhibit tumor necrosis factor-alpha (TNF-α) signaling pathways. This inhibition may reduce inflammation by preventing the activation of downstream transcription factors such as NF-kB and AP-1 .

- Case Study : In vitro studies demonstrated that Dp3Ga significantly reduced pro-inflammatory cytokine levels in macrophage cell lines exposed to lipopolysaccharides (LPS), suggesting a protective role against inflammation-related diseases .

Antitumor Activity

The potential antitumor effects of Dp3Ga have been explored in various cancer models:

- Mechanism of Action : Dp3Ga has been shown to induce apoptosis in cancer cells through the activation of caspase pathways while reducing cell proliferation by modulating cell cycle regulators .

- Research Evidence : In a study involving human breast cancer cells (MCF-7), treatment with Dp3Ga resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemopreventive agent .

Other Biological Activities

Beyond its antioxidant and anti-inflammatory properties, Dp3Ga exhibits several additional biological activities:

- Antimicrobial Activity : Some studies suggest that Dp3Ga possesses antimicrobial properties against various pathogens, including bacteria and fungi .

- Neuroprotective Effects : Emerging research indicates that Dp3Ga may provide neuroprotection by reducing oxidative stress in neuronal cells, which could be beneficial in neurodegenerative diseases like Alzheimer's .

Data Summary Table

The following table summarizes key findings regarding the biological activities of this compound:

属性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWIIMLSNZOCBP-KGDMUXNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28500-00-7 | |

| Record name | Delphinidin galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DELPHINIDIN 3-GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。